molecular formula C13H21BClNO2 B2873054 N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride CAS No. 2377610-55-2

N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Cat. No.: B2873054
CAS No.: 2377610-55-2
M. Wt: 269.58
InChI Key: GTQZAGFJUBSDEJ-UHFFFAOYSA-N
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Description

N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (CAS 2377610-55-2) is a boronic acid pinacol ester derivative of significant interest in modern medicinal chemistry and drug discovery research . This compound, with a molecular formula of C13H21BClNO2 and a molecular weight of 269.58, serves as a versatile synthetic building block . Organoboron compounds like this one are pivotal in the development of novel therapeutic agents due to their ability to form reversible covalent bonds with biological targets . They have garnered attention for their potential antimicrobial and anticancer activities, inspired by FDA-approved boron-containing drugs such as the proteasome inhibitor Bortezomib and the antifungal agent Tavaborole . Researchers value this aniline hydrochloride derivative as a key intermediate for constructing more complex molecules, particularly via Suzuki-Miyaura cross-coupling reactions, to explore new chemical space in the search for bioactive molecules . The product is intended for research applications only and is not approved for diagnostic or therapeutic use. Proper handling procedures should be observed, as it carries safety warnings for skin, eye, and respiratory irritation . For detailed shipping and storage information, please contact the supplier.

Properties

IUPAC Name

N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5;/h6-9,15H,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQZAGFJUBSDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving boronic acid chemistry. Medicine: Industry: Utilized in the production of materials and chemicals requiring boronic acid functionalities.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biochemical and pharmaceutical applications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural analogs differ in substituent positions, boronate ring systems, and functional groups. A comparative analysis is summarized below:

Compound Name CAS Number Molecular Formula Substituent Position Boronate Ring Type Molecular Weight (g/mol) Key Applications
N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride 2377610-55-2 C₁₃H₂₁BClNO₂ Ortho (2-position) 5-membered 269.58 Suzuki coupling, drug intermediates
N-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride 2377610-84-7 C₁₃H₂₁BClNO₂ Meta (3-position) 5-membered 269.58 Catalytic studies, material science
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride N/A C₁₀H₁₇BClNO₂ Meta (3-position) 6-membered 237.52 Stable boron precursors, agrochemicals
N,N-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride N/A C₁₄H₂₃BClNO₂ Meta (3-position) 5-membered 283.61 Electron-rich coupling partners

Key Observations :

  • Boronate Ring : The 6-membered dioxaborinan ring (e.g., ) offers greater thermal stability due to reduced ring strain, while 5-membered dioxaborolan derivatives are more reactive in Suzuki reactions .
  • Functional Groups : N,N-Dimethyl analogs () possess enhanced electron-donating effects, altering reactivity in electrophilic substitution reactions .

Stability and Handling

  • Hydrochloride Salts : All compounds are hygroscopic, requiring storage under inert conditions .
  • Thermal Stability : Dioxaborolan derivatives decompose at ~150°C, while dioxaborinan analogs withstand temperatures up to 200°C .
  • Solubility : The hydrochloride form improves aqueous solubility, critical for reaction workups .

Research Findings and Trends

  • Electronic Effects : Absolute hardness (η) calculations () suggest that electron-donating groups (e.g., N-methyl) lower η, increasing reactivity toward soft electrophiles .
  • Steric vs. Electronic Trade-offs : Ortho-substituted boronates balance steric hindrance with electronic activation, making them suitable for targeted coupling in congested environments .
  • Emerging Analogs : Trifluoromethoxy-substituted variants (e.g., PN-1205, ) are gaining traction for fluorinated drug scaffolds, though synthetic challenges persist .

Biological Activity

N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (CAS No. 850567-52-1) is a compound with potential applications in medicinal chemistry and drug discovery. Its unique structural features, including the dioxaborolane moiety, suggest interesting biological activities that warrant detailed exploration.

The molecular formula of this compound is C13H21BClNO2C_{13}H_{21}BClNO_2, with a molecular weight of approximately 269.58 g/mol. The compound features a dioxaborolane ring, which is known for its stability and reactivity in various chemical reactions.

Biological Activity Overview

Recent studies have indicated that compounds containing dioxaborolane structures exhibit a range of biological activities, particularly in the fields of oncology and antibacterial research. Below are key findings related to the biological activity of this compound:

Anticancer Activity

Research has shown that derivatives of aniline compounds can exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC) cells, with IC50 values ranging from 0.126 μM to 0.442 μM .
  • Mechanism of Action : The inhibition of cell proliferation was associated with the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antibacterial Activity

Compounds with dioxaborolane structures have also been investigated for their antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values as low as 0.25–1 μg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Biofilm Inhibition : The minimum biofilm inhibitory concentration (MBIC) was reported between 0.5–4 μg/mL against multiple bacterial strains .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of N-Methyl derivatives in a mouse model inoculated with MDA-MB-231 cells. Treatment resulted in significant tumor size reduction compared to control groups, indicating potential for further development as an anticancer agent.

CompoundIC50 (μM)Cancer TypeMechanism
N-Methyl Derivative0.126TNBC (MDA-MB-231)Apoptosis induction
ControlN/AN/AN/A

Case Study 2: Antibacterial Properties

In vitro testing against MRSA showed that the compound effectively inhibited bacterial growth at low concentrations, demonstrating its potential as a therapeutic agent.

StrainMIC (μg/mL)MBIC (μg/mL)
MRSA10.5
VRE14

Preparation Methods

Structural and Functional Overview

N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride features a boronic ester group at the ortho position of an N-methylaniline core. The tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and reactivity in cross-coupling reactions, while the hydrochloride salt improves solubility and handling. Its molecular formula (C₁₃H₂₁BClNO₂) and weight (269.58 g/mol) are consistent with analogues used in medicinal chemistry.

Synthesis Methodologies

Palladium-Catalyzed Miyaura Borylation

The most prevalent route involves Miyaura borylation of 2-bromo-N-methylaniline with bis(pinacolato)diboron (B₂Pin₂). This method leverages palladium catalysis to replace the bromide with a boronate ester.

Reaction Conditions
  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5–10 mol%).
  • Base : Potassium acetate (KOAc) or anhydrous K₂CO₃.
  • Solvent : Toluene-ethanol (3:1) or 1,4-dioxane.
  • Temperature : 80–100°C under inert atmosphere.
  • Time : 8–12 hours.

Example Protocol :

  • Combine 2-bromo-N-methylaniline (2.2 mmol), B₂Pin₂ (2.5 mmol), and KOAc (3.3 mmol) in toluene-ethanol (80 mL).
  • Degas with N₂ for 30 minutes, add Pd(PPh₃)₄ (15 mg), and reflux at 80°C for 8 hours.
  • Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography (eluent: CH₂Cl₂/hexane).
  • Treat the isolated boronate ester with HCl in diethyl ether to form the hydrochloride salt.

Yield : 49–60%.

Mechanistic Insights

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with B₂Pin₂ and reductive elimination to yield the boronate ester. The hydrochloride forms during workup via protonation of the aniline nitrogen.

Lithiation-Borylation Strategies

Alternative approaches employ directed ortho-metalation (DoM) to install boronates regioselectively.

Directed Lithiation
  • Treat N-methylaniline with LDA (2.2 equiv) at −78°C in THF.
  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv).
  • Quench with HCl to form the hydrochloride salt.

Challenges : Competing side reactions at the amine group necessitate protective groups, reducing practicality.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Miyaura Borylation 49–60% Scalable, fewer steps Requires palladium catalysts
Lithiation-Borylation 20–30% Regioselective Low yield, sensitive conditions

Reaction Optimization

Catalyst Screening

Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Miyaura borylation due to superior stability and turnover numbers. Bidentate ligands (dppf) enhance efficiency in electron-rich substrates.

Solvent Effects

Toluene-ethanol mixtures (3:1) improve solubility of polar intermediates versus pure toluene.

Acidification Conditions

Hydrochloride salt formation is optimal using gaseous HCl in diethyl ether, achieving >95% conversion.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronate donor in coupling reactions with aryl halides, enabling C–C bond formation for drug intermediates.

Example :

  • Coupling with methyl 6-bromobenzoate yields biaryl derivatives for anticancer agents.

Materials Science

Boronate-functionalized anilines are precursors to conductive polymers and OLED materials.

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